Desisobutyryl Ciclesonide Desisobutyryl Ciclesonide Desisobutyryl ciclesonide is a glucocorticoid receptor agonist and the active metabolite of the prodrug ciclesonide. It is formed from inhaled ciclesonide by intracellular esterases in the lung. Desisobutyryl ciclesonide binds to the glucocorticoid receptor (IC50 = 1.75 nM for the human receptor) and induces glucocorticoid receptor-mediated gene transactivation in a reporter assay. It inhibits concanavalin A-induced proliferation of primary rat spleen cells and human peripheral blood mononuclear cells (PBMCs; IC50s = 1.5 and 1.3 nM, respectively). Desisobutyryl ciclesonide also inhibits CD3-induced proliferation of human CD4+ lymphocytes (IC50 = 0.2 nM) and the production of cytokines in the same cells (IC50s = 0.5-1.5 nM). It reduces eosinophil, TNF-α, and total protein accumulation in bronchoalveolar lavage fluid (BALF) of rats sensitized and challenged with ovalbumin (ED50s = 0.7, 0.4, and 0.5 mg/kg, respectively).
Desisobutyryl Ciclesonide is the preclinical profile of Ciclesonide, a novel corticosteroid for the treatment of asthma.
Brand Name: Vulcanchem
CAS No.: 161115-59-9
VCID: VC21339125
InChI: InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
SMILES: CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol

Desisobutyryl Ciclesonide

CAS No.: 161115-59-9

VCID: VC21339125

Molecular Formula: C28H38O6

Molecular Weight: 470.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desisobutyryl Ciclesonide - 161115-59-9

Description

Desisobutyryl ciclesonide, also known as des-CIC, is the pharmacologically active metabolite of the prodrug ciclesonide. Ciclesonide is a glucocorticoid used in the treatment of obstructive airway diseases such as asthma and allergic rhinitis . Desisobutyryl ciclesonide plays a crucial role in the anti-inflammatory effects of ciclesonide by acting as a glucocorticoid receptor agonist .

Mechanism of Action

Desisobutyryl ciclesonide exerts its effects by binding to glucocorticoid receptors, which are involved in regulating inflammatory responses. It has a significantly higher affinity for these receptors compared to its parent compound, ciclesonide . The mechanism involves inhibiting leukocyte infiltration, interfering with inflammatory mediators, and suppressing immune responses .

Metabolism and Activation

Ciclesonide is converted to desisobutyryl ciclesonide by carboxylesterases and cholinesterases in the airways. This conversion occurs rapidly, allowing des-CIC to exert its anti-inflammatory effects . The metabolite can form fatty acid esters, which prolong its retention in the lung tissue and contribute to its prolonged anti-inflammatory activity .

Clinical Implications

The formation of desisobutyryl ciclesonide and its fatty acid conjugates supports the use of ciclesonide for once-daily dosing in treating asthma and allergic rhinitis. This prolonged action is beneficial for maintaining therapeutic levels over an extended period .

Activation and Esterification

Cell TypeIncubation TimeMean Concentration of Total Metabolites (pmol/dish)Standard Deviation
A549 Cells3 min15.512.62
A549 Cells5 min18.192.34
A549 Cells10 min37.3223.51
A549 Cells20 min35.319.09
A549 Cells30 min50.335.12

These data illustrate the rapid uptake and conversion of ciclesonide to des-CIC in human alveolar type II epithelial cells (A549) .

Inhibition of Esterases

InhibitorTarget EsteraseMean ± SEM % Control Activity in HNECMean ± SEM % Control Activity in NHBE
ParaoxonCarbE, BChE, AChE25.0 ± 0.316.7 ± 0.7
BNPPCarbE24.9 ± 0.320.0 ± 3.8
Iso-OMPACarbE29.3 ± 0.622.3 ± 3.8
EserineAChE48.2 ± 0.328.7 ± 3.7
PMBArE103.8 ± 0.890.3 ± 17.3
EDTAA-E105.8 ± 0.378.7 ± 4.7

These data show the effect of various inhibitors on the activity of esterases involved in the metabolism of ciclesonide .

CAS No. 161115-59-9
Product Name Desisobutyryl Ciclesonide
Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
IUPAC Name (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
Standard InChIKey OXPLANUPKBHPMS-ZXBNPROVSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
SMILES CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Canonical SMILES CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Appearance White to Off-White Solid
Melting Point 223-233°C (dec.)
Purity > 95%
Quantity Milligrams-Grams
Synonyms (11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; CIC-AP; Ciclesonide active principle
PubChem Compound 6918281
Last Modified Aug 15 2023

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